2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Overview
Description
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid is a chemical compound with the molecular formula C15H18O8. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a benzyl group and two ester groups attached to a malonic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid typically involves the reaction of benzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include enzyme catalysis and protein binding, which can alter the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3: A deuterated version of the compound used in isotopic labeling studies.
Diethyl Malonate: A simpler ester of malonic acid used in similar synthetic applications.
Benzyl Malonic Acid: A related compound with a benzyl group attached to the malonic acid backbone
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical reactivity and a wide range of applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific studies .
Properties
IUPAC Name |
2-[[4-(1,1-dicarboxyethyl)phenyl]methyl]-2-methylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFTEFIUIONLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441897 | |
Record name | {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189287-73-8 | |
Record name | 2-[4-(2,2-Dicarboxypropyl)phenyl]-2-methylpropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189287-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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